利巴韦林单磷酸酯

描述

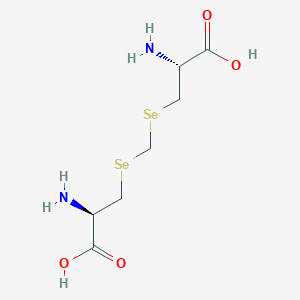

Ribavirin monophosphate is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH .

Synthesis Analysis

Ribavirin was synthesized in 1970 by researchers at ICN pharmaceuticals (now Valeant International Pharmaceuticals) . Initial studies demonstrated that ribavirin possessed antiviral activity against both DNA and RNA viruses in various animal models of infection .

Molecular Structure Analysis

Ribavirin is a water-soluble, guanosine nucleoside analogue that mimics other purines including inosine and adenosine . Notable aspects of its structure include a heterocyclic base with only one ring, as opposed to the two rings found in guanine .

Chemical Reactions Analysis

Ribavirin is converted intracellularly into ribavirin monophosphate (RMP) by adenosine kinase and then into dephosphorylated and triphosphorylated forms by nucleoside monophosphate and diphosphate kinases . In most cell types, ribavirin triphosphate (RTP) forms dominate, with concentrations as high as 20–100 times that of RMP .

Physical And Chemical Properties Analysis

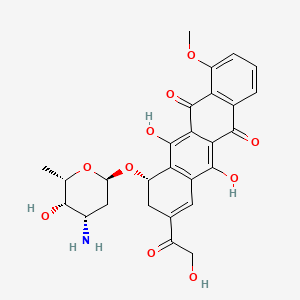

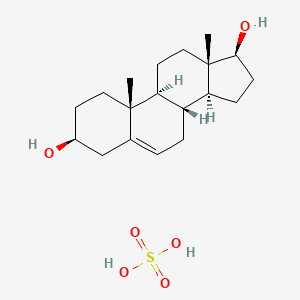

Ribavirin is a water-soluble, guanosine nucleoside analogue . Its chemical structure is shown in Figure 1 . Notable aspects of its structure include a heterocyclic base with only one ring, as opposed to the two rings found in guanine .

科学研究应用

Broad-Spectrum Antiviral Activity

Ribavirin is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses . It has been used against a wide range of infectious agents, including poliovirus and influenza virus .

Perturbation of Cellular and Viral Gene Expression

In addition to its mutational properties, ribavirin exerts extensive perturbation of cellular and viral gene expression . This means it can interfere with the normal function of cells and viruses, potentially inhibiting the replication of viruses.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Ribavirin has been observed to inhibit IMPDH, even at relatively low concentrations . This leads to marked changes in the balance of intracellular nucleotide concentrations .

Treatment of Hepatitis C Virus (HCV) Infections

Ribavirin, together with IFN-α, was a major therapeutic agent in HCV treatment . Even though the use of ribavirin in HCV therapy has diminished, it continues to be recommended concomitantly with selected interferon-free, direct-acting antiviral treatments .

Antiviral Activity Against SARS-CoV-2

Ribavirin showed antiviral activity in Vero E6 cells following SARS-CoV-2 infection . It was shown to decrease TMPRSS2 expression both at mRNA and protein level 48 hours after treatment .

Downregulation of TMPRSS2 and ACE2 Expression

Ribavirin has been shown to interfere with the effect of TMPRSS2 and ACE2 expression . This could potentially inhibit the entry of SARS-CoV-2 into host cells, providing a possible mechanism for its antiviral activity against this virus.

Development of Liver-Specific Ribavirin-Loaded Nanoparticles

There has been research into the development of liver-specific ribavirin-loaded nanoparticles . This could potentially enhance the delivery of ribavirin to the liver, increasing its effectiveness in treating liver diseases such as hepatitis C.

Potential Future Uses

Given its broad-spectrum antiviral activity and its ability to perturb cellular and viral gene expression, ribavirin has potential for use against a wide range of viral infections . Further research is needed to fully explore these potential applications.

作用机制

Ribavirin monophosphate inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH) . It blocks viral RNA synthesis and viral mRNA capping . Binding of RTP to the nucleotide binding site of the RNA polymerase prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions .

安全和危害

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .

未来方向

In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193928 | |

| Record name | Ribavirin-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribavirin monophosphate | |

CAS RN |

40925-28-8 | |

| Record name | Ribavirin monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribavirin-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FVV27P11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)